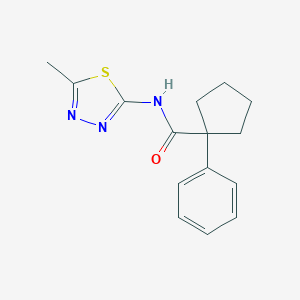
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide, also known as nitazoxanide, is a synthetic broad-spectrum antiparasitic and antiviral drug. It was first developed in the 1990s by Jean-Francois Rossignol and his colleagues at the Romark Laboratories in the United States. Nitazoxanide has shown great potential in treating a wide range of parasitic and viral infections, including cryptosporidiosis, giardiasis, rotavirus, and influenza.
Mechanism of Action
Nitazoxanide has a unique mechanism of action that involves interfering with the energy metabolism of parasites and viruses. It inhibits the enzyme pyruvate:ferredoxin oxidoreductase, which is involved in the production of ATP, the energy currency of cells. This leads to a decrease in ATP production, which ultimately results in the death of the parasite or virus.
Biochemical and Physiological Effects
Nitazoxanide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and replication of parasites and viruses, as well as to modulate the immune response. Nitazoxanide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Nitazoxanide has several advantages for lab experiments. It has a broad-spectrum of activity, which makes it useful for studying a wide range of parasites and viruses. It is also relatively safe and well-tolerated, which makes it suitable for in vitro and in vivo experiments. However, N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide has some limitations, including its poor solubility in water and its instability in acidic environments.
Future Directions
There are several future directions for research on N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide. One area of interest is the development of new formulations of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide that improve its solubility and stability. Another area of interest is the exploration of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide's potential as a treatment for other parasitic and viral infections, including malaria and Zika virus. Additionally, research on the immune-modulating properties of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide may lead to the development of new therapies for autoimmune diseases.
Synthesis Methods
Nitazoxanide is synthesized from 5-nitrothiazole-2-carboxylic acid and 2-amino-2-methyl-1-propanol. The reaction involves the formation of an amide bond between the carboxylic acid and the amine group of the 2-amino-2-methyl-1-propanol. The resulting product is then treated with thionyl chloride to form a chloro derivative, which is then reacted with sodium nitrite to form the nitro group.
Scientific Research Applications
Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has shown efficacy against a wide range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. Nitazoxanide has also shown antiviral activity against a number of viruses, including rotavirus, influenza, and hepatitis B and C.
properties
Product Name |
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H11N3O3S/c1-3-5(2)7(12)10-8-9-4-6(15-8)11(13)14/h4-5H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
VVMKCWZIRKHGHI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)




![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)



![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)